![molecular formula C7H7N3O2 B015665 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 90057-07-1](/img/structure/B15665.png)

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Vue d'ensemble

Description

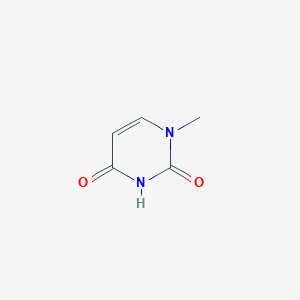

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (2-MDP) is a heterocyclic compound belonging to the pyrrolopyrimidine family, which is a group of compounds that have been studied extensively for their potential medicinal applications. 2-MDP is of particular interest due to its unique structure, which is composed of two fused pyrrolo[2,3-d]pyrimidine rings. This structure allows 2-MDP to interact with various biological molecules, making it an attractive target for medicinal research.

Applications De Recherche Scientifique

Synthesis and Catalysis

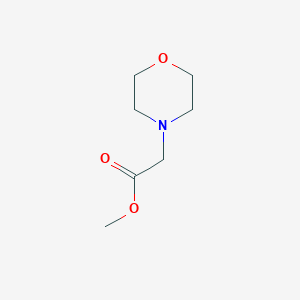

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, including derivatives close to the compound , utilizes hybrid catalysts. This approach has broadened the synthetic applications of these scaffolds in the medicinal and pharmaceutical industries. Hybrid catalysts, ranging from organocatalysts and metal catalysts to green solvents, have been employed for the one-pot multicomponent synthesis of these compounds. This method emphasizes the importance of choosing the right catalyst for enhancing the synthesis process and developing lead molecules for further research (Parmar, Vala, & Patel, 2023).

Optical and Electronic Properties

Diketopyrrolopyrroles, chemically related to the compound of interest, are recognized for their wide range of applications in fields such as pigments, field-effect transistors, solar cells, and fluorescence imaging. The study of these compounds over decades has revealed significant insights into their synthesis, reactivity, and the relationship between their structure and optical properties. The evolution of their chromophore leads to notable changes in optical properties, underlining the potential of these compounds in various applications (Grzybowski & Gryko, 2015).

Biological Activities

Pyrimidines, including structures similar to 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, have shown a wide range of biological activities. Research has demonstrated the anti-inflammatory potential of substituted tetrahydropyrimidine derivatives. This indicates the versatility of pyrimidine derivatives in designing leads for anti-inflammatory activity, suggesting a pathway for further investigation into the compound's potential biological effects (Gondkar, Deshmukh, & Chaudhari, 2013).

Green Chemistry

The Biginelli Reaction, a method for synthesizing dihydropyrimidinones, underscores the application of eco-friendly technologies in synthesizing pyrimidine derivatives. This approach combines the benefits of traditional reactions with green chemistry principles, facilitating the synthesis of bioactive compounds in an environmentally benign way. Such methodologies are relevant for compounds including this compound, highlighting the sustainable practices in chemical synthesis (Panda, Khanna, & Khanna, 2012).

Anti-cancer Research

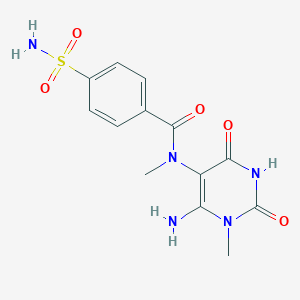

Pyrimidine-based scaffolds are extensively explored for their anticancer activity, with various patents illustrating the significant potential of these compounds in oncology. The versatility of pyrimidine derivatives in interacting with different biological targets underscores their importance in developing novel anticancer agents. This research direction could be relevant for exploring the anticancer potential of this compound (Kaur et al., 2014).

Mécanisme D'action

Target of Action

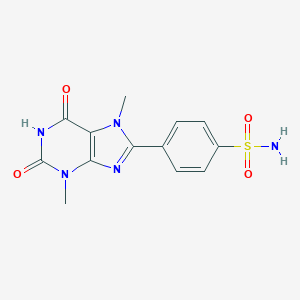

Pyridopyrimidines, a class of compounds to which it belongs, are known to act on several therapeutic targets .

Mode of Action

The substitution pattern at c5 and c6 of pyrido[2,3-d]pyrimidin-7(8h)-ones is usually responsible for the selectivity of one receptor with respect to another .

Biochemical Pathways

Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Pharmacokinetics

The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

Some pyridopyrimidines have shown to inhibit kinase activity, induce chromosome missegregation and aneuploidy, and suppress proliferation of a panel of human cancer cell lines .

Analyse Biochimique

Cellular Effects

It’s known that related compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWGPQGJOITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326939 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90057-07-1 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)